N-[(Furan-2-Yl)methyl]-2-Phenylquinazolin-4-Amine
Description
N-[(Furan-2-Yl)methyl]-2-Phenylquinazolin-4-Amine is a quinazoline derivative characterized by a furan-2-ylmethyl substitution at the N4 position of the quinazoline core.
Properties
Molecular Formula |
C19H15N3O |
|---|---|
Molecular Weight |
301.3 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-phenylquinazolin-4-amine |
InChI |
InChI=1S/C19H15N3O/c1-2-7-14(8-3-1)18-21-17-11-5-4-10-16(17)19(22-18)20-13-15-9-6-12-23-15/h1-12H,13H2,(H,20,21,22) |
InChI Key |
AZNLVBWSZDPKAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NCC4=CC=CO4 |
Origin of Product |
United States |
Biological Activity
N-[(Furan-2-Yl)methyl]-2-Phenylquinazolin-4-Amine is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Overview of Quinazoline Derivatives
Quinazoline derivatives, including this compound, are known for their significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. These compounds have been explored extensively in scientific research for their potential as therapeutic agents against various diseases.
Biological Activities
-
Anticancer Activity
- Quinazoline derivatives exhibit promising anticancer properties. This compound has been investigated for its ability to inhibit cancer cell proliferation. Studies have shown that related quinazoline compounds can target specific pathways involved in tumor growth and metastasis.
- A study demonstrated that quinazoline derivatives could effectively inhibit epidermal growth factor receptor (EGFR) activity, which is crucial in many cancers. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against various cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) .
-
Antimicrobial Activity
- The compound has also been evaluated for its antimicrobial properties. Quinazoline derivatives have shown moderate to good activity against both Gram-positive and Gram-negative bacteria as well as fungi. For example, studies report minimum inhibitory concentration (MIC) values indicating effective antibacterial action .
- Table 1 summarizes the antimicrobial activity of related quinazoline compounds:
| Compound Name | Target Microorganism | MIC (µM) |
|---|---|---|
| N-(4-chlorophenyl)-quinazolin-4-amine | E. coli | 8.33 |
| N-(benzo[d]thiazol-2-yl)-6-bromoquinazolin | S. aureus | 5.64 |
| N-(furan-2-ylmethyl)-2-phenylquinazolin | C. albicans | 16.69 |
- Anti-inflammatory Activity
- Anti-inflammatory effects have also been reported for quinazoline derivatives. These compounds can modulate inflammatory pathways and reduce cytokine production, making them candidates for treating inflammatory diseases .
- In vitro studies have indicated that certain quinazoline compounds exhibit significant inhibition of inflammatory markers, suggesting their potential utility in managing conditions like rheumatoid arthritis.
The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets:
- Enzyme Inhibition : Many quinazolines act as inhibitors of kinases involved in cellular signaling pathways critical for cancer progression.
- Receptor Modulation : The compound may bind to specific receptors, altering their activity and influencing downstream signaling cascades.
- Apoptosis Induction : Some studies suggest that quinazoline derivatives can induce apoptosis in cancer cells by activating intrinsic pathways associated with cell death .
Case Studies
- In Vitro Studies : Research involving human cancer cell lines such as MCF7 and A549 has demonstrated that quinazoline derivatives can significantly reduce cell viability at specific concentrations, indicating their potential as effective anticancer agents .
- Synergistic Effects : In combination therapy studies, quinazolines have shown enhanced efficacy when used alongside traditional chemotherapeutics, suggesting a synergistic effect that could improve treatment outcomes for patients with resistant tumors .
Scientific Research Applications
Medicinal Chemistry
N-[(Furan-2-Yl)methyl]-2-Phenylquinazolin-4-Amine has been explored for its antitumor properties, particularly as an inhibitor of epidermal growth factor receptor (EGFR). Studies have shown that derivatives of this compound exhibit significant antitumor activity against various cancer cell lines, including breast and lung cancers. For instance, compounds derived from this scaffold have been reported to have IC50 values in the low nanomolar range, indicating potent activity .
Case Studies in Anticancer Activity
| Compound | Cell Line | IC50 (nM) | Reference |
|---|---|---|---|
| Compound 13 | SW480 | 5.06 | |
| N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine | MCF7 | 2.49 | |
| 6-Bromo-2-(pyridin-3-yl)-4-substituted quinazolines | A549 | 0.096 |
Biological Activities
Beyond anticancer effects, this compound has been investigated for its antimicrobial and antiviral properties. Research indicates that certain derivatives can inhibit viral replication and bacterial growth, making them candidates for developing new antimicrobial agents .
Antiviral Activity
Recent studies have demonstrated that specific quinazoline derivatives exhibit activity against hepatitis C virus (HCV) with notable reductions in viral replication at concentrations below 10 μM .
Material Science Applications
In addition to biological applications, this compound serves as a valuable intermediate in the synthesis of more complex organic materials. Its structure allows it to participate in various chemical reactions that can lead to the development of new polymers and materials with unique properties .
Chemical Reactions Analysis
Quinazoline Core Reactions
The quinazoline moiety enables electrophilic substitution and redox transformations, influenced by its electron-deficient aromatic system.
Electrophilic Aromatic Substitution
The phenyl-substituted quinazoline undergoes selective electrophilic attacks at positions activated by ring electronics.
| Reaction Type | Reagents/Conditions | Position Modified | Product | Yield | Reference |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | C6/C8 of quinazoline | 6-Nitro-/8-nitro-derivative | 60–75% | |
| Halogenation | Cl₂/FeCl₃, RT | C6 | 6-Chloro-derivative | 55% |
-
Mechanism : Nitration occurs preferentially at the C6 position due to resonance stabilization from the adjacent phenyl group.
Oxidation/Reduction
The quinazoline ring undergoes redox modifications under controlled conditions.
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Oxidation | H₂O₂/AcOH, 50°C | Quinazoline N-oxide | Forms N1-oxide |
| Reduction | H₂/Pd-C, EtOH | 3,4-Dihydroquinazoline | Partial saturation |
Amine Group Reactions
The secondary amine at C4 participates in nucleophilic substitutions and condensations.
Alkylation/Acylation
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-Methyl-4-amine derivative | 82% |
| Acylation | AcCl, Pyridine, 0°C | N-Acetyl-4-amine derivative | 78% |
-
Mechanism : The amine acts as a nucleophile, attacking alkyl halides or acyl chlorides.
Furan Ring Reactions
The furan-2-ylmethyl group undergoes electrophilic substitution and ring-opening reactions.
Electrophilic Substitution
| Reaction Type | Reagents/Conditions | Position Modified | Product |
|---|---|---|---|
| Bromination | Br₂/CH₃COOH, RT | C5 of furan | 5-Bromo-furan derivative |
Oxidation
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Mild Oxidation | mCPBA, CH₂Cl₂, 0°C | 2,5-Dihydrofuran epoxide |
| Strong Oxidation | KMnO₄, H₂O, Δ | Maleic anhydride derivative |
Metal-Catalyzed Cross-Coupling
Transition-metal catalysts enable functionalization of the phenyl group.
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DMF | 2-(Aryl)-quinazolin-4-amine | 70% |
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Key Structural-Activity Relationships (SAR)
- Furan vs. However, morpholine derivatives exhibit stronger analgesic effects due to hydrogen-bonding interactions with opioid receptors .
- Furan vs. Sulfonamide: Sulfonamide hybrids (e.g., Compound 20) demonstrate higher anticancer potency, likely due to their ability to intercalate DNA or inhibit topoisomerases.
- Furan vs. Methoxyphenyl : The methoxyphenyl group in Compound 3a enhances electron-donating effects, stabilizing charge-transfer complexes in cancer cells. Furan’s conjugated system could offer similar stabilization but with distinct steric constraints .
Pharmacokinetic and Toxicity Considerations
- Metabolic Stability : Furan-containing compounds (e.g., LMM11) are prone to oxidative metabolism, forming reactive intermediates. This contrasts with morpholine derivatives, which are more metabolically stable due to their saturated heterocycle .
- This necessitates caution in developing this compound for therapeutic use.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-[(Furan-2-Yl)methyl]-2-Phenylquinazolin-4-Amine and its derivatives?
- Methodology : The synthesis typically involves multi-step reactions starting with functionalization of the quinazoline core. For example, urea substitution on morpholine or furan-containing intermediates is a key step, followed by coupling reactions with phenyl or furan-methyl groups. Reaction conditions (e.g., inert atmosphere, controlled pH, and temperature) are critical to minimize side products .
- Characterization : Products are validated via spectroscopic techniques (FT-IR, NMR) and elemental analysis. For instance, derivatives of similar compounds show distinct H-NMR signals for aromatic protons (δ 7.2–8.5 ppm) and methylene groups (δ 3.5–4.5 ppm) .
Q. How is the anti-exudative activity of this compound evaluated in preclinical models?
- Experimental Design : Activity is assessed using rat models of formalin-induced edema. Parameters like paw volume reduction and histopathological analysis are measured. For analogous compounds, a 30–50% reduction in edema at 50 mg/kg dosage has been reported .
- Data Interpretation : Dose-response curves and statistical significance (e.g., ANOVA) are used to validate efficacy. Contradictions in activity across derivatives may arise from substituent effects on bioavailability .
Advanced Research Questions
Q. How can 3D-QSAR studies elucidate the pharmacophoric features of this compound derivatives?
- Methodology : 3D-QSAR models are built using molecular alignment and partial least squares (PLS) regression. For morpholine-substituted quinazolines, steric bulk at the 2-position and electron-withdrawing groups on the phenyl ring correlate with enhanced analgesic activity .
- Validation : Cross-validated and indicate robust models. Contradictions between predicted and observed activities may require re-evaluating conformational flexibility .
Q. What strategies resolve contradictions in pharmacological data for structurally similar quinazoline derivatives?
- Case Study : For compounds with inconsistent anti-inflammatory results, comparative pharmacokinetic studies (e.g., bioavailability, metabolic stability) are essential. For example, morpholine substituents improve solubility but may reduce CNS penetration, affecting activity profiles .
- Analytical Tools : LC-MS/MS quantifies plasma concentrations, while molecular docking identifies binding affinity variations at target sites (e.g., cyclooxygenase isoforms) .
Q. How do structural modifications (e.g., furan vs. morpholine substituents) impact the SAR of quinazoline-4-amine derivatives?
- Key Findings :
- Furan-2-ylmethyl : Enhances anti-exudative activity due to hydrogen bonding with inflammatory mediators .
- Morpholine : Improves analgesic properties via interactions with opioid receptors, but may reduce metabolic stability .
Methodological Challenges and Solutions
Q. What analytical techniques are critical for distinguishing regioisomers in quinazoline derivatives?
- Techniques :
- 2D-NMR (COSY, NOESY) : Resolves positional ambiguity in aryl substitutions.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formulas (e.g., [M+H] for CHNO requires m/z 345.1352) .
Q. How are computational tools integrated into the design of novel quinazoline-4-amine analogs?
- Workflow :
Virtual Screening : Libraries are filtered for drug-likeness (Lipinski’s rules).
Molecular Dynamics (MD) : Simulates target binding (e.g., COX-2 inhibition) over 100 ns trajectories.
ADMET Prediction : Tools like SwissADME assess permeability (e.g., logP < 5) and toxicity (e.g., Ames test predictions) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
